molecular formula C59H98N16O21S B10825687 VSV-G Peptide acetate

VSV-G Peptide acetate

Cat. No.: B10825687
M. Wt: 1399.6 g/mol
InChI Key: FWBKBBJRLXFQFZ-ZAUQCMEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VSV-G Peptide acetate (103425-05-4 free base) is an 11 amino acid peptide derived from the Vesicular Stomatitis viral glycoprotein. This peptide is widely used in scientific research, particularly in the fields of virology and molecular biology, due to its ability to facilitate the pseudotyping of retroviral and lentiviral vectors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VSV-G Peptide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in a host organism such as Escherichia coli or Pichia pastoris, followed by purification using chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions are typically modified peptides with altered functional properties, which can be used to study the structure-function relationships of the peptide .

Scientific Research Applications

VSV-G Peptide acetate is extensively used in various scientific research applications:

    Virology: Used to pseudotype retroviral and lentiviral vectors, enabling the study of viral entry and infection mechanisms.

    Molecular Biology: Facilitates the transfection of DNA into mammalian cells, enhancing gene delivery and expression studies.

    Medicine: Potential applications in gene therapy and vaccine development due to its ability to mediate efficient gene transfer.

    Industry: Used in the production of viral vectors for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of VSV-G Peptide acetate involves its interaction with cellular membranes. The peptide facilitates the fusion of viral and cellular membranes, allowing the entry of viral genetic material into the host cell. This process is mediated by specific interactions between the peptide and cellular receptors, leading to the induction of membrane fusion and subsequent gene transfer .

Comparison with Similar Compounds

    HIV-1 gp41 Peptide: Another viral fusion peptide used in the study of viral entry mechanisms.

    Influenza Hemagglutinin Peptide: Used to study the fusion of influenza virus with host cells.

Uniqueness: VSV-G Peptide acetate is unique due to its broad tropism, allowing it to mediate the entry of viral vectors into a wide range of mammalian cell types. This property makes it particularly valuable for gene therapy and vaccine development applications .

Properties

Molecular Formula

C59H98N16O21S

Molecular Weight

1399.6 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1

InChI Key

FWBKBBJRLXFQFZ-ZAUQCMEASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O

Origin of Product

United States

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